molecular formula C26H25NO5S B2411663 3-(4-ethoxybenzenesulfonyl)-6-methoxy-1-[(2-methylphenyl)methyl]-1,4-dihydroquinolin-4-one CAS No. 866340-37-6

3-(4-ethoxybenzenesulfonyl)-6-methoxy-1-[(2-methylphenyl)methyl]-1,4-dihydroquinolin-4-one

Cat. No.: B2411663
CAS No.: 866340-37-6
M. Wt: 463.55
InChI Key: XNZAXFQTHAVOPR-UHFFFAOYSA-N
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Description

3-(4-ethoxybenzenesulfonyl)-6-methoxy-1-[(2-methylphenyl)methyl]-1,4-dihydroquinolin-4-one is a complex organic compound with a unique structure that combines various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-ethoxybenzenesulfonyl)-6-methoxy-1-[(2-methylphenyl)methyl]-1,4-dihydroquinolin-4-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through a Friedländer synthesis, which involves the condensation of aniline derivatives with carbonyl compounds in the presence of acidic or basic catalysts.

    Introduction of the Sulfonyl Group: The sulfonyl group can be introduced through sulfonylation reactions using sulfonyl chlorides in the presence of a base such as pyridine.

    Ethoxylation and Methoxylation: The ethoxy and methoxy groups can be introduced through nucleophilic substitution reactions using appropriate alkyl halides in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and ethoxy groups, leading to the formation of corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the quinoline core, potentially leading to the formation of dihydroquinoline derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens (Br2, Cl2) and nitrating agents (HNO3).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can lead to the formation of methoxybenzoic acid derivatives.

Scientific Research Applications

3-(4-ethoxybenzenesulfonyl)-6-methoxy-1-[(2-methylphenyl)methyl]-1,4-dihydroquinolin-4-one has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in the study of enzyme inhibition and receptor binding.

    Industry: Used in the development of new materials with specific properties, such as polymers and dyes.

Mechanism of Action

The mechanism of action of 3-(4-ethoxybenzenesulfonyl)-6-methoxy-1-[(2-methylphenyl)methyl]-1,4-dihydroquinolin-4-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The exact pathways involved depend on the specific biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-Methoxyphenyl)sulfonyl-6-methoxy-1-[(2-methylphenyl)methyl]quinolin-4-one
  • 3-(4-Ethoxyphenyl)sulfonyl-6-methoxy-1-[(4-methylphenyl)methyl]quinolin-4-one

Uniqueness

The unique combination of functional groups in 3-(4-ethoxybenzenesulfonyl)-6-methoxy-1-[(2-methylphenyl)methyl]-1,4-dihydroquinolin-4-one gives it distinct chemical and biological properties. For example, the presence of both ethoxy and methoxy groups can influence its solubility and reactivity, making it more versatile in various applications compared to similar compounds.

Properties

IUPAC Name

3-(4-ethoxyphenyl)sulfonyl-6-methoxy-1-[(2-methylphenyl)methyl]quinolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H25NO5S/c1-4-32-20-9-12-22(13-10-20)33(29,30)25-17-27(16-19-8-6-5-7-18(19)2)24-14-11-21(31-3)15-23(24)26(25)28/h5-15,17H,4,16H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNZAXFQTHAVOPR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)S(=O)(=O)C2=CN(C3=C(C2=O)C=C(C=C3)OC)CC4=CC=CC=C4C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H25NO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

463.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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